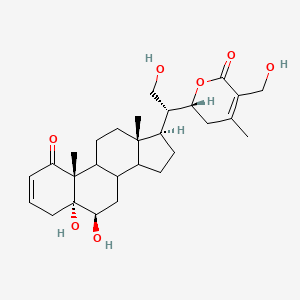

Withafastuosin E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Withafastuosin E is a natural product found in Datura inoxia and Datura metel with data available.

科学的研究の応用

Antitumor and Anticancer Properties

Withaferin A (WA) has been extensively studied for its antitumor effects. It targets the tumor proteasome, particularly the β5 subunit, inhibiting proteasomal chymotrypsin-like activity, resulting in apoptosis induction in cancer cells, as demonstrated in human prostate cancer cultures and xenografts (Yang, Shi, & Dou, 2007). WA also exhibits anti-cancer properties by inducing heme oxygenase (HO-1) expression in endothelial cells via the Keap1/Nrf2 pathway, indicating its potential in cancer therapy (Heyninck et al., 2016). Additionally, WA has shown effectiveness in protecting against endoplasmic reticulum stress-associated apoptosis, inflammation, and fibrosis in a mouse model of chronic kidney disease, suggesting its therapeutic potential for kidney disease progression (Chen et al., 2020).

Pharmacological Profile

WA possesses a diverse pharmacological profile, including activities such as anti-cancer, adaptogenic, anti-stress, immunomodulatory, anti-inflammatory, cardioprotective, and neuroprotective effects. This broad spectrum of pharmacological activities underscores its potential for developing new treatments for cancer and other metabolic disorders (Patel, Singh, & Patel, 2013).

Regulatory Effects on Cellular Functions

WA acts as a regulator of Liver X receptor-α in hepatocellular carcinoma (HCC) cells, inhibiting proliferation, migration, invasion, and anchorage-independent growth of HCC cells. This regulatory effect on gene expression and protein secretion associated with NF-κB, angiogenesis, and inflammation suggests WA's role in suppressing HCC development (Shiragannavar et al., 2021).

Mechanisms in Apoptosis and Cell Cycle Regulation

WA induces apoptosis in colorectal cancer cells through ROS-dependent mitochondrial dysfunction, indicating its potential as a therapeutic agent for colorectal cancer (Xia, Miao, & Liu, 2018). Furthermore, it stimulates Ca2+ entry, ceramide formation, and suicidal death in erythrocytes, contributing to its anti-cancer effects (Jilani et al., 2013).

Potential in Radiation Therapy and Chemoprevention

WA has been found effective in enhancing radiation-induced apoptosis in cancer cells and is proposed as a potential radiosensitizer in cancer therapy (Yang et al., 2011). Additionally, it exhibits chemopreventive potential in a skin carcinogenesis mouse model by inhibiting cell proliferation and suppressing the up-regulation of acetyl-CoA carboxylase 1 (ACC1), a critical target in skin cancer (Li et al., 2016).

Anti-Angiogenesis and Anti-Metastasis Effects

WA is identified as a potent inhibitor of angiogenesis, suggesting its usefulness in cancer treatment or prevention by inhibiting critical processes in angiogenic pathways (Mohan et al., 2004). It also exhibits barrier protective effects against inflammatory responses, potentially beneficial for vascular inflammatory diseases (Lee et al., 2012).

Broad-Spectrum Pharmacological Actions

The wide-ranging pharmacological actions of WA, including anticancer, anti-inflammatory, and anti-oxidative properties, indicate its potential as a modern drug from traditional medicine. Its role in integrative cancer chemoprevention and cure is particularly emphasized, necessitating its advancement to clinical trials (Sultana et al., 2021).

特性

CAS番号 |

160954-07-4 |

|---|---|

製品名 |

Withafastuosin E |

分子式 |

C28H40O7 |

分子量 |

488.6 g/mol |

IUPAC名 |

(2R)-2-[(1R)-1-[(5R,6R,10R,13S,17R)-5,6-dihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C28H40O7/c1-15-11-22(35-25(33)17(15)13-29)18(14-30)20-7-6-19-16-12-24(32)28(34)9-4-5-23(31)27(28,3)21(16)8-10-26(19,20)2/h4-5,16,18-22,24,29-30,32,34H,6-14H2,1-3H3/t16?,18-,19?,20+,21?,22+,24+,26-,27-,28-/m0/s1 |

InChIキー |

UCOUIXCKSZUAKU-UGEBWOCTSA-N |

異性体SMILES |

CC1=C(C(=O)O[C@H](C1)[C@@H](CO)[C@H]2CCC3[C@@]2(CCC4C3C[C@H]([C@@]5([C@@]4(C(=O)C=CC5)C)O)O)C)CO |

SMILES |

CC1=C(C(=O)OC(C1)C(CO)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)CO |

正規SMILES |

CC1=C(C(=O)OC(C1)C(CO)C2CCC3C2(CCC4C3CC(C5(C4(C(=O)C=CC5)C)O)O)C)CO |

同義語 |

withafastuosin E |

製品の起源 |

United States |

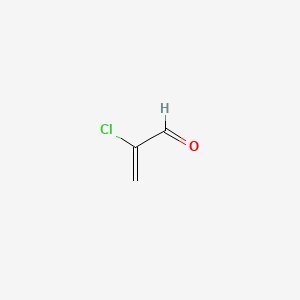

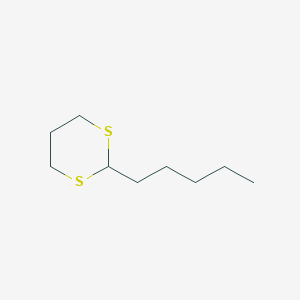

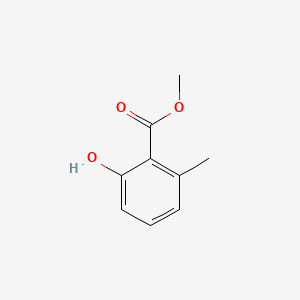

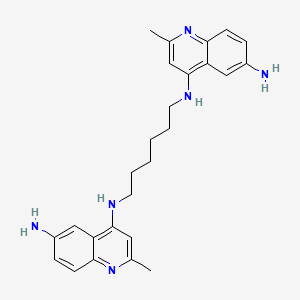

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

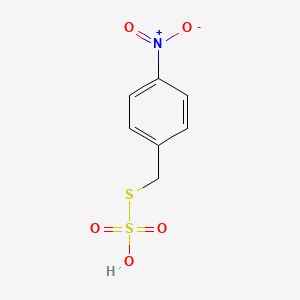

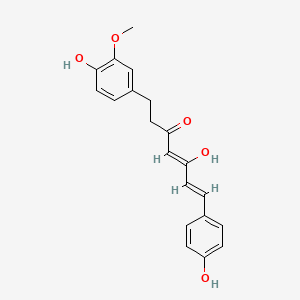

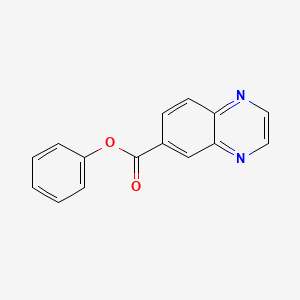

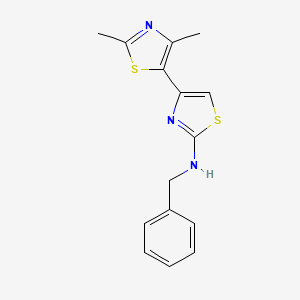

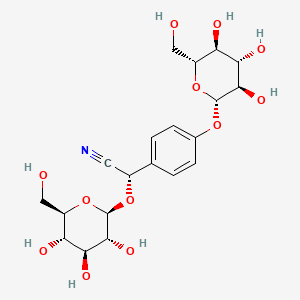

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-diethoxyphenyl)-2-[(3-methyl-2-imidazo[4,5-b]pyridinyl)thio]acetamide](/img/structure/B1216245.png)

![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1216247.png)

![2-cyano-N-(3-methoxypropyl)-2-[3-(1-pyrrolidinyl)-2-quinoxalinyl]acetamide](/img/structure/B1216250.png)

![N-[1-(4-methylphenyl)-5-benzimidazolyl]acetamide](/img/structure/B1216252.png)

![N'-[2-(cyclopentylamino)-2-oxo-1-pyridin-4-ylethyl]-N-(5-methyl-3-isoxazolyl)-N'-phenylbutanediamide](/img/structure/B1216253.png)